molecular formula C10H8N2OS B11898098 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde CAS No. 1083224-02-5

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde

Cat. No.: B11898098
CAS No.: 1083224-02-5
M. Wt: 204.25 g/mol
InChI Key: GVYAXMFIVRMLKQ-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a pyridine ring attached to the thiazole ring, along with a methyl group and an aldehyde functional group. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde typically involves the reaction of 2-nitropyridine with a thiazole derivative. The process begins with the reduction of 2-nitropyridine to form 2-aminopyridine, which then undergoes nucleophilic substitution with a thiazole derivative. The reaction conditions often include the use of solvents such as acetic acid and catalysts to optimize the yield and purity of the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and hydrazines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-7-9(6-13)14-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYAXMFIVRMLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743548
Record name 4-Methyl-2-(pyridin-2-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083224-02-5
Record name 4-Methyl-2-(pyridin-2-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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